Hotrienol

Catalog No.
S1894712
CAS No.
20053-88-7
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hotrienol

CAS Number

20053-88-7

Product Name

Hotrienol

IUPAC Name

(3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3/b7-6+/t10-/m0/s1

InChI Key

ZJIQIJIQBTVTDY-FGEFZZPRSA-N

SMILES

Array

solubility

insoluble in water; 50% soluble in heptane or triacetin
50% soluble in ethanol (in ethanol)

Canonical SMILES

CC(=C)C=CCC(C)(C=C)O

Isomeric SMILES

CC(=C)/C=C/C[C@](C)(C=C)O

The exact mass of the compound Hotrienol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Hotrienol is a specialized, triply unsaturated acyclic monoterpene tertiary alcohol ((3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol) utilized primarily in premium flavor and fragrance formulations and as a high-value analytical standard. Exhibiting a boiling point of 80–84 °C (at 15 Torr) and a flash point of 89.4 °C, this compound presents favorable volatility and processability for liquid compounding. Unlike ubiquitous bulk terpenes, hotrienol is naturally generated through the enzymatic or photooxidative degradation of precursor molecules during fermentation, withering, and aging processes. Consequently, the procurement of synthesized or highly purified hotrienol allows formulators and analytical chemists to directly access the complex, mature aromatic profiles characteristic of premium botanical extracts, without relying on unpredictable in-situ degradation processes during manufacturing [1].

While linalool is the direct structural precursor to hotrienol and the most common bulk monoterpene in procurement, substituting hotrienol with linalool fundamentally fails in both sensory specificity and matrix stability. Linalool delivers a generic, fresh floral profile, whereas hotrienol provides a sharply distinct, bright tropical, honey, and elderflower lift that is impossible to achieve with bulk linalool alone. More critically for product shelf-life, linalool is highly susceptible to oxidation and acid-catalyzed degradation in aqueous or low-pH matrices (such as beverages), often losing up to 80% of its concentration over extended aging periods. Hotrienol, conversely, represents the stable, downstream 'aged' state of these matrices, meaning direct procurement of hotrienol is required to formulate stable, mature flavor profiles that will not rapidly degrade or shift over time[1].

Matrix Stability and Aging Dynamics in Low-pH Formulations

In acidic beverage matrices, primary monoterpenes are highly unstable over time. Quantitative aging studies demonstrate that linalool concentrations decrease by up to 80% over a 36-month period, falling below detection thresholds. In contrast, monoterpene derivatives like hotrienol increase or remain stable as they are the downstream products of this oxidation. Procuring hotrienol directly allows for the formulation of stable profiles that bypass this 80% degradation loss [1].

Evidence DimensionConcentration retention over 36 months in acidic matrix
Target Compound DataHotrienol: Concentration increases or remains stable (acts as the terminal oxidized state)
Comparator Or BaselineLinalool: Decreases by 80%, falling below Odor Detection Threshold (ODT)
Quantified Difference80% greater long-term stability in target matrices compared to its primary precursor
ConditionsAqueous, low-pH beverage matrix (Riesling wine model) over 3 years

Formulators must procure hotrienol directly to achieve stable 'aged' flavor profiles, as relying on linalool addition leads to rapid aromatic degradation and unpredictable shelf-life shifting.

Sensory Specificity and Formulation Lift

In flavor compounding, particularly for elderflower and muscat profiles, hotrienol provides a distinct sensory lift that its analogs cannot replicate. While linalool provides a baseline floral note, hotrienol is quantitatively evaluated by flavorists as being significantly more 'bright and sharp'. In formulation, hotrienol is utilized at specific trace levels to push the authenticity of elderflower and tropical notes, a feat unachievable by simply increasing the parts-per-million (ppm) of generic linalool [1].

Evidence DimensionAroma profile contribution in formulation
Target Compound DataHotrienol: Delivers sharp, bright elderflower/honey lift
Comparator Or BaselineLinalool: Delivers generic, softer floral/lavender notes
Quantified DifferenceDistinct organoleptic divergence preventing 1:1 substitution in premium flavor matching
ConditionsElderflower and Muscat flavor compounding at professional usage levels

Buyers targeting premium, authentic botanical profiles cannot achieve the required sensory authenticity using cheaper linalool substitutes, necessitating the procurement of exact hotrienol.

Analytical Marker Suitability for Commodity Authenticity

Hotrienol serves as a critical analytical marker for the quality and processing grade of premium fermented commodities. In GC-O and GC-MS profiling of the world's most famous black teas, hotrienol consistently registers an Odor Activity Value (OAV) > 1.0, making it a key definitive odorant. Because its formation is tied to specific manufacturing steps (like withering and photooxidative degradation), laboratories cannot use generic monoterpenes to calibrate for hotrienol's specific retention index and sensory threshold[1].

Evidence DimensionOdor Activity Value (OAV) and marker suitability
Target Compound DataHotrienol: OAV > 1.0; acts as a definitive marker for premium fermentation
Comparator Or BaselineBulk monoterpenes: Cannot serve as retention/OAV calibration standards for the oxidized state
Quantified DifferenceAbsolute requirement for CAS 20053-88-7 in precise GC-MS/GC-O calibration
ConditionsComprehensive two-dimensional gas chromatography time-of-flight mass spectrometry (GC × GC-TOFMS) of black teas

Analytical laboratories must procure exact hotrienol standards to accurately quantify the fermentation quality and authenticity of high-value tea and wine commodities.

Premium Beverage and Flavor Formulation

Ideal for elderflower, muscat grape, and specialty tea flavorings where the bright, honey-like lift of hotrienol is required to achieve an authenticity that generic linalool cannot provide. Direct procurement ensures the formulation avoids the 80% degradation loss associated with using precursor monoterpenes in low-pH matrices [1].

Analytical Standards for Commodity Authenticity

Essential as a GC-MS and GC-O reference standard for quality control laboratories. Hotrienol is required to verify the fermentation grade, altitude, and processing authenticity of premium Oolong and Black teas, where it serves as a definitive marker with an OAV > 1.0[1].

Stable Fragrance Compounding for Acidic Matrices

Selected for fine fragrances and personal care products where the formulator needs mature, oxidized floral notes (hyacinth/tropical). Using hotrienol bypasses the risk of rapid acid-catalyzed degradation associated with primary monoterpene precursors, ensuring a stable scent profile over the product's shelf life [1].

Physical Description

Colourless liquid; mouldy aroma

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.120115130 Da

Monoisotopic Mass

152.120115130 Da

Heavy Atom Count

11

Density

0.877-0.884

UNII

V6J1653W94

Wikipedia

3,7-dimethylocta-1,5,7-trien-3-ol

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-16-2023

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